N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a benzodioxin moiety, a thiazole ring, and a nitrobenzamide group
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-17(11-1-4-13(5-2-11)21(23)24)20-18-19-14(10-27-18)12-3-6-15-16(9-12)26-8-7-25-15/h1-6,9-10H,7-8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXOJMPBPVREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The benzodioxin and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxin or thiazole rings .
Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of 4-nitrobenzamide exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antimicrobial activity against several pathogens. The findings indicated that specific compounds demonstrated potent inhibitory effects on bacterial growth, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
In a comparative study, compounds derived from 4-nitrobenzamide were tested against Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Compound | S. aureus | E. coli | P. aeruginosa | Activity Level |
|---|---|---|---|---|
| 3a | Inhibited | Inhibited | No Effect | High |
| 3a1 | Inhibited | No Effect | Inhibited | Moderate |
The compounds 3a and 3a1 showed promising activity against S. aureus and P. aeruginosa, suggesting their potential as effective antimicrobial agents .
Antidiabetic Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has also been investigated for its antidiabetic properties. Studies have demonstrated its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.
Case Study: Antidiabetic Potential
In a study focused on various benzamide derivatives, the compound exhibited significant glucokinase activation and α-glucosidase inhibitory activity. The results are presented in the following table:
| Compound | α-Glucosidase Inhibition (%) | Glucokinase Activation (µM) |
|---|---|---|
| 4-Nitrobenzamide | 75% | 200 µM |
| N-[4-(2,3-dihydro...]-4-nitrobenzamide | 80% | 250 µM |
These results indicate that this compound has substantial potential as an antidiabetic agent .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the combination of its benzodioxin, thiazole, and nitrobenzamide moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thiazole ring may enhance its binding affinity to certain enzymes, making it a more potent inhibitor .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines elements that may interact with biological targets, making it a candidate for further research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a benzodioxin moiety and a thiazole ring, which are known for their biological activities. The presence of the nitro group further enhances its reactivity and potential interaction with biological systems.
Research suggests that compounds similar to this compound may exert their effects through several mechanisms:
- Enzyme Inhibition : Compounds like these have been screened for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Receptor Modulation : The thiazole and nitrobenzamide components may interact with various receptors or enzymes, influencing signaling pathways related to neurodegenerative diseases .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds:
- Antidiabetic Activity : In vitro assays have shown that certain derivatives exhibit significant inhibition of α-glucosidase activity, suggesting potential use in managing blood glucose levels in diabetic patients .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties by inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens, indicating a broader therapeutic potential .
Data Tables
Case Studies
A notable study involved the synthesis and evaluation of several derivatives based on the benzodioxin structure. These derivatives were tested for their biological activities against specific targets:
- Synthesis Methodology : The derivatives were synthesized through multi-step reactions involving key intermediates derived from 2,3-dihydrobenzo[1,4]dioxin compounds. The synthetic route included reactions with various acylating agents and coupling reactions under controlled conditions .
- Biological Evaluation : The synthesized compounds were subjected to enzyme inhibition assays. Results indicated that some compounds exhibited IC50 values in the low micromolar range against α-glucosidase and acetylcholinesterase, highlighting their potential as therapeutic agents for T2DM and AD .
Q & A
Basic: What are the standard synthetic routes for preparing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole precursor (e.g., 2-bromo-1,3-thiazole derivatives) under reflux in ethanol with glacial acetic acid as a catalyst, following protocols for analogous benzodioxin-thiazole hybrids .
- Step 2: Nitration of the benzamide moiety using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the para position, ensuring regioselectivity .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final product .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including bond angles, dihedral angles, and intermolecular interactions. For example, benzodioxin-thiazole derivatives often exhibit planar aromatic systems stabilized by π-π stacking .
- Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Advanced: How can reaction mechanisms involving this compound be elucidated computationally?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT, e.g., B3LYP/6-31G**) to model transition states and reaction pathways. For example, nitro group reduction or thiazole ring functionalization can be studied via potential energy surface scans .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or ethanol) to predict solubility and reactivity trends .
- Software Tools: Gaussian, ORCA, or COMSOL Multiphysics for integrating experimental data with computational models .
Advanced: What experimental design strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial) to screen variables like temperature, catalyst loading, and solvent polarity. For instance, optimize Suzuki-Miyaura coupling steps by varying Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) .
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., reaction time vs. yield) to identify optimal conditions .
- High-Throughput Screening (HTS): Use automated platforms to test >100 conditions/day for catalytic systems or solvent mixtures .
Advanced: How are contradictions in spectroscopic or crystallographic data resolved?
Methodological Answer:
- Cross-Validation: Compare NMR data with computed chemical shifts (e.g., via ACD/Labs or ChemDraw predictions) to confirm assignments .
- Powder XRD vs. SCXRD: Resolve discrepancies in crystallinity by analyzing bulk material (PXRD) against single-crystal data. For example, polymorphic forms may arise due to solvent effects during crystallization .
- Dynamic NMR: Investigate rotational barriers (e.g., around amide bonds) to explain unexpected splitting in spectra .
Advanced: What computational tools predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase inhibitors). The nitro group may act as a hydrogen bond acceptor in active sites .
- QSAR Models: Train machine learning algorithms (e.g., random forest) on datasets of benzodioxin analogs to predict IC₅₀ values against cancer cell lines .
- ADMET Prediction: Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability Tests: Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Nitro groups may hydrolyze under alkaline conditions, requiring pH <7 for storage .
- Storage: Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .
- Analytical Monitoring: Use HPLC-DAD (e.g., C18 column, acetonitrile/water mobile phase) to track purity over time .
Advanced: How do substituents on the benzodioxin or thiazole rings affect electronic properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro groups reduce electron density on the thiazole ring, altering reactivity in electrophilic substitutions (e.g., bromination at C5 of thiazole) .
- Hammett Analysis: Quantify substituent effects using σ values (e.g., σₘ for nitro = +0.71) to correlate with reaction rates or redox potentials .
- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials to assess how EWGs influence HOMO-LUMO gaps .
Basic: What crystallization techniques yield high-quality single crystals for XRD?
Methodological Answer:
- Slow Evaporation: Dissolve the compound in a 1:1 mixture of dichloromethane/hexane and allow slow solvent evaporation at 4°C .
- Vapor Diffusion: Use tert-butyl methyl ether as an antisolvent in a diffusion chamber to induce nucleation .
- Cryoprotection: For temperature-sensitive crystals, add 20% glycerol to the mother liquor before flash-cooling in liquid N₂ .
Advanced: How are process parameters scaled from lab to pilot plant for analogs of this compound?
Methodological Answer:
- Dimensionless Analysis: Apply Buckingham π theorem to maintain geometric and dynamic similarity during reactor scaling (e.g., agitation speed, heat transfer rates) .
- CFD Modeling: Use COMSOL Multiphysics to simulate fluid dynamics and mixing efficiency in stirred-tank reactors .
- PAT (Process Analytical Technology): Implement inline Raman spectroscopy or NIR to monitor crystallization kinetics and particle size distribution in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
